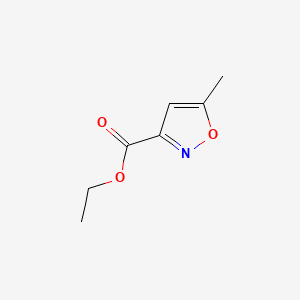
Ethyl 5-methylisoxazole-3-carboxylate
概要
説明
Ethyl 5-methylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Isoxazole Derivatives
Ethyl 5-methylisoxazole-3-carboxylate serves as a starting material in the synthesis of various isoxazole derivatives. For instance, its use in the synthesis of 5-substituted isoxazole-4-carboxylic esters, a key step towards a biomimetic synthesis of α-cyclopiazonic acid, demonstrates its potential in creating complex organic compounds (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Immunomodulatory Agents
The chemical has been used in studies exploring the deamination of its derivatives, leading to compounds like the ethyl ester of 3-methylisoxazole-4-carboxylic acid, which shows promise as a lead compound for new immunomodulatory agents (Ryng & Szostak, 2009).
Immunological Activity
Compounds derived from this compound, specifically its amides, have been evaluated for their immunological activities. These studies reveal differential effects on the proliferation of human peripheral blood mononuclear cells, suggesting its potential in immunomodulation (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Development of Bioactive Compounds
It has also played a role in the development of bioactive compounds with potential applications in various fields. For instance, derivatives of this compound have been synthesized and tested for their cytostatic properties, comparing favorably to established drugs in some cases (Ryng, Malinka, & Duś, 1997).
Role in Novel Chemical Reactions
The compound is also integral in novel chemical reactions, such as the base-catalyzed isoxazole-oxazole ring transformation, which has implications for the synthesis of complex molecules used in pharmaceuticals (Doleschall & Seres, 1988).
Synthesis of Peptides
Additionally, it's been used in the synthesis of peptides, demonstrating its versatility and importance in organic chemistry and drug development (Woodward, Olofson, & Mayer, 1966).
Safety and Hazards
Ethyl 5-methylisoxazole-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future directions for Ethyl 5-methylisoxazole-3-carboxylate could involve developing alternate metal-free synthetic routes, given the drawbacks associated with metal-catalyzed reactions . Additionally, the compound could be further explored for its potential applications in drug discovery, given the significance of isoxazole in many commercially available drugs .
作用機序
Target of Action
Ethyl 5-methylisoxazole-3-carboxylate is a compound that is part of the isoxazole class of heterocyclic compounds .
Mode of Action
It is known that isoxazole derivatives, such as this compound, are synthesized through a (3 + 2) cycloaddition reaction . This reaction involves an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Biochemical Pathways
Isoxazole derivatives are known to show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Result of Action
Isoxazole derivatives are known to have significant biological interests .
Action Environment
It is known that the synthesis of isoxazole derivatives, such as this compound, can be influenced by various factors including the presence of catalysts .
特性
IUPAC Name |
ethyl 5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIGHIQVMLYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185887 | |
| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-72-1 | |
| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)


